N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a heterocyclic compound that contains a furan ring, an oxadiazole ring, and a trifluoromethyl-substituted benzamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
The compound “N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide” contains a 1,3,4-oxadiazole ring . Compounds containing the 1,3,4-oxadiazole nucleus are known to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Many oxadiazole derivatives are known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions, followed by oxidation.
Coupling with 3-(trifluoromethyl)benzoyl chloride: The oxadiazole intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Pharmaceuticals: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: Its unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Furan Derivatives: Compounds containing the furan ring also exhibit a range of biological activities.
Trifluoromethylbenzamides: These compounds are known for their stability and bioactivity.
Uniqueness
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is unique due to the combination of the furan, oxadiazole, and trifluoromethylbenzamide moieties, which confer distinct electronic and steric properties, enhancing its potential biological activities and applications.
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O3/c15-14(16,17)9-4-1-3-8(7-9)11(21)18-13-20-19-12(23-13)10-5-2-6-22-10/h1-7H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJPKPINFAMDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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